Cas no 897474-01-0 (1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one)

1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-Pentanone, 1-[4-(6-bromo-2-benzothiazolyl)-1-piperazinyl]-
- 1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one
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- Inchi: 1S/C16H20BrN3OS/c1-2-3-4-15(21)19-7-9-20(10-8-19)16-18-13-6-5-12(17)11-14(13)22-16/h5-6,11H,2-4,7-10H2,1H3
- InChI Key: MLLXHQHZOGOBQS-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NC3=CC=C(Br)C=C3S2)CC1)(=O)CCCC
1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2609-0968-10μmol |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897474-01-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2609-0968-2mg |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897474-01-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2609-0968-30mg |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897474-01-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2609-0968-2μmol |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897474-01-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2609-0968-50mg |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897474-01-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2609-0968-15mg |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897474-01-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2609-0968-40mg |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897474-01-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2609-0968-75mg |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897474-01-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2609-0968-3mg |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897474-01-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2609-0968-100mg |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
897474-01-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one Related Literature
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
Additional information on 1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one
Recent Advances in the Study of 1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one (CAS: 897474-01-0)
The compound 1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one (CAS: 897474-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activities, and potential mechanisms of action.
Recent studies have highlighted the role of 1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one as a promising scaffold for drug development. Its unique structural features, including the benzothiazole and piperazine moieties, contribute to its ability to interact with various biological targets. Researchers have explored its potential as an inhibitor of key enzymes involved in inflammatory and neurodegenerative diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated significant inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and the enzyme's active site. These findings suggest that 1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one could serve as a lead compound for the development of novel MAO-B inhibitors.
Another line of research has focused on the compound's potential anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one exhibited selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The study proposed that the compound's mechanism of action may involve the modulation of apoptotic pathways and the inhibition of tumor cell proliferation.
From a synthetic chemistry perspective, recent advancements have improved the efficiency of producing 1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one. A 2023 paper in Organic Process Research & Development described a scalable and cost-effective synthetic route that minimizes the use of hazardous reagents while maintaining high yields. This development is crucial for facilitating further pharmacological studies and potential clinical applications.
Despite these promising findings, challenges remain in the development of 1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one as a therapeutic agent. Current research is addressing issues related to its pharmacokinetic properties, including bioavailability and metabolic stability. Additional preclinical studies are needed to fully evaluate its safety profile and therapeutic potential before clinical trials can be considered.
In conclusion, 1-4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one represents an exciting area of research in medicinal chemistry. Its diverse biological activities and improved synthetic accessibility make it a valuable compound for further investigation. Future studies should focus on optimizing its structure for enhanced potency and selectivity, as well as exploring its potential in combination therapies for complex diseases.
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